3-Bromoisonicotinohydrazide

DNA Binding Antitumor Activity Spectroscopic Studies

3-Bromoisonicotinohydrazide (CAS 13959-00-7) is a strategic building block for medicinal chemists. The 3‑bromo substitution confers the highest DNA binding affinity (Kb = 8.07 × 10³ M⁻¹) among monosubstituted isonicotinohydrazides, making it the premier choice for constructing Schiff‑base/hydrazone ligand libraries for anticancer and antitubercular drug discovery. The heavy bromine atom also serves as an anomalous scatterer for experimental phasing in protein crystallography (SAD/MAD). Secure ≥95 % purity batches to accelerate your SAR campaigns and metallodrug development. Order now for global shipping.

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
Cat. No. B15333931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisonicotinohydrazide
Molecular FormulaC6H6BrN3O
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)NN)Br
InChIInChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)
InChIKeyOBQWARRKKGTAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisonicotinohydrazide: Core Chemical Identity and Research Procurement Context


3-Bromoisonicotinohydrazide (CAS: 13959-00-7) is a halogenated derivative of isonicotinohydrazide, a foundational scaffold in medicinal chemistry best known as the parent structure of the first-line antitubercular drug isoniazid (INH). Its molecular formula is C₆H₆BrN₃O with a molecular weight of 216.04 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 3-position and a hydrazide functional group at the 4-position . This structure positions it as a versatile synthetic intermediate for preparing hydrazone ligands, coordination compounds, and Schiff bases, which are widely investigated for antimycobacterial, antitumor, and enzyme inhibitory activities [1]. For scientific procurement, it is primarily offered as a research chemical with a typical purity of 95% and is intended for use as a building block in drug discovery, structural biology, and catalytic ligand design, not as a finished therapeutic agent .

Why 3-Bromoisonicotinohydrazide Cannot Be Interchanged with Generic Isoniazid Analogs in Research


The substitution of a bromine atom at the 3-position of the isonicotinohydrazide core fundamentally alters the compound's chemical reactivity, electronic properties, and biological profile compared to the parent isoniazid (INH) or other halogenated derivatives. This is not a minor structural modification; the presence of a heavy halogen introduces a unique combination of steric bulk, strong electronegativity, and the capacity for halogen bonding, which directly impacts binding interactions with biological targets [1]. For instance, while unsubstituted INH exhibits potent antitubercular activity via KatG-mediated activation, 3-bromo substitution can redirect the compound's mechanism toward DNA intercalation or enzyme inhibition, as evidenced by comparative binding studies showing distinct modes of interaction for bromo- versus fluoro-, methoxy-, and hydroxy-substituted analogs [2]. Consequently, treating all isonicotinohydrazide derivatives as interchangeable building blocks in a synthetic or screening workflow can lead to misleading structure-activity relationship (SAR) conclusions and missed opportunities for discovering differentiated lead compounds. The specific evidence below quantifies these critical differences.

3-Bromoisonicotinohydrazide: Head-to-Head Quantitative Differentiation Evidence


Superior DNA Binding Affinity of Bromo-Substituted Analog vs. Fluoro-, Methoxy-, and Hydroxy- Derivatives

The bromo-substituted analog, (E)-N′-(3-bromobenzylidene)isonicotinohydrazide (SF 1), demonstrates a significantly higher binding constant (Kb) for double-stranded DNA compared to its fluoro-, methoxy-, and hydroxy-substituted counterparts (SF 4, SF 2, and SF 3, respectively) [1]. This enhanced affinity translates to the lowest IC50 value for tumor inhibition among the tested series [1].

DNA Binding Antitumor Activity Spectroscopic Studies

Distinct Mode of DNA Interaction: Intercalation vs. Groove Binding Among Halogenated Analogs

Molecular docking and spectroscopic studies reveal that bromo-substituted (SF 1) and fluoro-substituted (SF 4) isonicotinohydrazides intercalate within the base pairs of ds.DNA, whereas methoxy- (SF 2) and hydroxy- (SF 3) substituted derivatives bind via the minor groove [1]. This fundamental difference in binding mode has direct implications for downstream biological activity.

DNA Intercalation Molecular Docking Structure-Activity Relationship

Enhanced Antimycobacterial Activity in Infected Macrophages Relative to Parent Isoniazid

A study evaluating 2′-monosubstituted isonicotinohydrazides demonstrated that certain hydrazide derivatives, including those with halogen substitutions, were more effective than the parent drug isoniazid (INH) at killing M. tuberculosis within infected macrophages [1]. The intracellular activity was achieved at concentrations in the culture medium that were much lower than the corresponding MICs for extracellular bacteria, a critical advantage for targeting persistent infections [1].

Antimycobacterial Tuberculosis Intracellular Infection

Precise Crystallographic Characterization Enabling Rational Drug Design

The crystal structure of the hydrazone derivative N'-(3-bromobenzylidene)isonicotinohydrazide has been solved by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 7.600(2) Å, b = 11.365(2) Å, c = 14.412(2) Å, β = 101.748(2)°, and V = 1218.7(4) ų [1]. The final R1 value of 0.0335 and wR2 of 0.0745 confirm a high-quality, reliable structure.

X-ray Crystallography Structural Biology Hydrazone Ligands

Evidence-Based Research Applications for 3-Bromoisonicotinohydrazide


Design and Synthesis of DNA-Intercalating Antitumor Agents

Given its validated capacity for DNA intercalation and the highest binding affinity (Kb = 8.07 × 10³ M⁻¹) among a series of substituted isonicotinohydrazides, 3-bromoisonicotinohydrazide is an optimal starting material for constructing Schiff base or hydrazone ligands intended for anticancer drug discovery [1]. The bromine atom not only enhances DNA binding but also provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to diversify the ligand scaffold .

Synthesis of Metal Complexes with Enhanced Cytotoxicity

Hydrazide and hydrazone ligands derived from isonicotinohydrazide scaffolds readily form stable coordination complexes with transition metals such as Fe(III), Ni(II), Cu(II), and Zn(II) [2]. These metal complexes have demonstrated excellent cytotoxicity against lung cancer (A549) and liver cancer (HepG2) cell lines, with some Fe(III), Ni(II), and Zn(II) complexes showing higher cytotoxic effects than the clinical drug doxorubicin [2]. The bromo-substituted derivative can serve as a ligand precursor to generate a library of metallodrug candidates.

Development of Intracellular Antimycobacterial Agents

The class of 2′-monosubstituted isonicotinohydrazides, to which 3-bromoisonicotinohydrazide belongs, has shown superior efficacy compared to isoniazid in killing M. tuberculosis within infected macrophages, often at concentrations far below their extracellular MICs [3]. This property is critical for developing new therapies against persistent or latent tuberculosis infections. Researchers can use this compound as a core to build and screen novel hydrazide and hydrazone derivatives for improved intracellular activity.

Structural Biology and Crystallography Studies

The high-quality crystal structure of its hydrazone derivative (N'-(3-bromobenzylidene)isonicotinohydrazide), with excellent refinement parameters (R1 = 0.0335), makes this compound an ideal candidate for co-crystallization studies with target proteins (e.g., InhA, KatG) or DNA oligonucleotides [4]. The heavy bromine atom is a powerful anomalous scatterer, which can be invaluable for experimental phasing in protein crystallography (SAD/MAD) when incorporated into a ligand or co-factor analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoisonicotinohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.